initial synthesis of lactose octaacetate
initial synthesis of lactose octaacetate
An In-depth Technical Guide to the Initial Synthesis of Lactose Octaacetate
Introduction
Lactose octaacetate, also known as peracetylated lactose, is a fully protected derivative of lactose where all eight hydroxyl groups have been acetylated. This compound serves as a crucial intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides, glycosyl azides, and other lactose derivatives.[1][2][3] The acetylation process enhances the solubility of the carbohydrate in organic solvents and allows for selective chemical modifications. This guide details the primary methods for the , focusing on experimental protocols and comparative quantitative data for researchers, scientists, and professionals in drug development.
Primary Synthesis Methodology: Acetylation of Lactose
The most prevalent method for synthesizing lactose octaacetate is the esterification of lactose using acetic anhydride, typically in the presence of a catalyst. The reaction involves the nucleophilic attack of the lactose hydroxyl groups on the carbonyl carbons of acetic anhydride, leading to the formation of acetate esters and acetic acid as a byproduct. Several variations of this method exist, primarily differing in the choice of catalyst and the mode of heating (conventional or microwave-assisted).
Common catalysts include:
-
Sodium Acetate (NaOAc) : A widely used, cost-effective basic catalyst.[1][2][4]
-
Iodine (I₂) : A mild Lewis acid catalyst.[5]
The reaction can be performed with or without a solvent and under various temperature conditions, from room temperature to boiling.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of lactose octaacetate based on established protocols.
Method 1: Microwave-Assisted Synthesis with Sodium Acetate
This "green chemistry" approach significantly reduces reaction time compared to conventional heating methods.[1]
Materials and Reagents:
-
Distilled water
-
Ice
Procedure:
-
Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave irradiation.[1][6]
-
Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, or 20 minutes) to optimize the yield.[1] The highest yields (around 91%) are typically obtained after 15-20 minutes of irradiation.[1]
-
After irradiation, carefully pour the hot reaction mixture into a beaker containing approximately 200 cm³ of an ice-water slurry.[1][6]
-
Stir the mixture vigorously. A white solid, the crude lactose octaacetate, will precipitate.[1][6]
-
Allow the mixture to stand at 4 °C for at least 12 hours to ensure complete precipitation.[1][6]
-
Filter the white solid under vacuum and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.[1][6]
-
For further purification, recrystallize the crude product from 95% ethanol.[1][6]
-
Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[6]
Method 2: Conventional Heating with Sodium Acetate
This is a traditional and widely cited method for lactose acetylation.
Materials and Reagents:
-
α-Lactose monohydrate (e.g., 100 g)[2]
-
Acetic anhydride (e.g., 900 mL)[2]
-
Anhydrous sodium acetate (e.g., 25 g)[2]
-
Distilled water
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a 2-L round-bottom flask, suspend anhydrous sodium acetate in acetic anhydride and heat the mixture to near boiling (approximately 140 °C).[2][7]
-
Add the α-lactose monohydrate in small portions to the hot mixture while stirring. Ensure the temperature remains constant.[2]
-
After all the lactose has been added and dissolved, continue heating for approximately 45 minutes.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase CH₂Cl₂:acetone 10:1).[2]
-
Once the reaction is complete, pour the mixture into a large beaker containing an ice-water mixture (approx. 2700 mL) and stir gently overnight.[2]
-
Filter the resulting solid product and wash it with water.
-
Dissolve the crude product in a solvent like dichloromethane (500 mL), wash the solution with aqueous NaHCO₃, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[2]
-
Purify the product by crystallization, with a methanol:dichloromethane mixture (10:1) being an advantageous solvent system.[2]
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis protocols for lactose octaacetate, allowing for easy comparison of their efficacy.
| Synthesis Method | Catalyst | Reagents (Molar Ratio/Quantities) | Reaction Time | Temperature / Power | Yield (%) | Melting Point (°C) | Reference |
| Microwave-Assisted | Sodium Acetate | Lactose monohydrate (10g), Acetic anhydride (30 cm³), NaOAc (3g) | 10 min | 700 W | 50% | 90.1 - 91.1 | [1] |
| Microwave-Assisted | Sodium Acetate | Lactose monohydrate (10g), Acetic anhydride (30 cm³), NaOAc (3g) | 15-20 min | 700 W | 91% | 89.9 - 91.1 | [1] |
| Microwave-Assisted | Sodium Acetate | Lactose monohydrate (10g), Acetic anhydride (30 cm³), NaOAc (3g) | 10 min | 700 W | 74% | - | [6] |
| Conventional Heating | Sodium Acetate | Anhydrous D-lactose (0.1 mol), Acetic acid (0.8 mol), NaOAc (0.36g) | 2 hours | 100 °C | ~85% | - | [4] |
| Conventional Heating | Sodium Acetate | α-Lactose monohydrate (100g), Acetic anhydride (900 mL), NaOAc (25g) | ~45 min | Near boiling | 54% (after crystallization) | - | [2] |
| Conventional Heating | Sodium Acetate | D-Lactose (10g), Acetic anhydride (70 mL), NaOAc (4g) | 10 min (after addition) | 140 °C | - | - | [7] |
Visualization of Experimental Workflow
The general experimental workflow for the synthesis of lactose octaacetate via acetylation is depicted below. This process outlines the key stages from the initial mixing of reactants to the isolation of the purified final product.
Caption: General workflow for the synthesis of lactose octaacetate.
References
- 1. One moment, please... [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 4. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solved a) Fill in the table below (show calculations and | Chegg.com [chegg.com]
